5-(3-methoxyphenyl)-1H-imidazole-2-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3-methoxyphenyl)-1,3-dihydroimidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-13-8-4-2-3-7(5-8)9-6-11-10(14)12-9/h2-6H,1H3,(H2,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHCKRAVJDCJKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CNC(=S)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 3 Methoxyphenyl 1h Imidazole 2 Thiol and Its Derivatives
General Synthetic Strategies for Imidazole-2-thiols
The construction of the imidazole-2-thiol scaffold can be achieved through several primary routes, which are classified based on the type of bond formation and the nature of the intermediates involved. tandfonline.com These include cyclization reactions, functionalization of pre-formed imidazole (B134444) rings, and direct sulfur insertion. tandfonline.com
Cyclization reactions represent the most common and versatile approach for constructing the imidazole-2-thiol ring system. tandfonline.com These methods typically involve the condensation of a three-carbon unit with a thiourea (B124793) or thiocyanate (B1210189) source, which provides the remaining nitrogen and sulfur atoms to complete the five-membered ring.
A prevalent strategy involves the reaction of α-haloketones with thiourea or its derivatives. derpharmachemica.comjetir.org The reaction proceeds via initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and dehydration to yield the substituted imidazole-2-thiol. jetir.orgresearchgate.net Similarly, α-aminoketones can be condensed with potassium thiocyanate in what is known as the Markwald synthesis. derpharmachemica.comjetir.orgresearchgate.net This reaction is a cornerstone in the synthesis of 2-thiol substituted imidazoles. derpharmachemica.comresearchgate.net
Another key cyclization pathway utilizes α,β-unsaturated ketones (chalcones) which can be reacted with reagents like hydrazine (B178648) hydrate (B1144303) in the presence of an acid catalyst to form pyrazoline-substituted imidazole-2-thiols. niscpr.res.in Additionally, multicomponent reactions involving a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonium (B1175870) acetate (B1210297) can lead to the formation of polysubstituted imidazoles, which can be further functionalized. rsc.orgnih.govrasayanjournal.co.in A cascade addition-cycloisomerization of propargylcyanamides with thiol nucleophiles has also been developed, offering a rapid route to highly substituted 2-thioimidazoles in good to excellent yields. acs.org
The table below summarizes various cyclization approaches for imidazole synthesis.
Table 1: Overview of Cyclization Reactions in Imidazole Synthesis| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| α-Haloketone | Imidine | - | 2,4- or 2,5-disubstituted imidazole | derpharmachemica.comjetir.org |
| α-Diketone | Aldehyde, Ammonia | - | 2,4,5-Trisubstituted imidazole | derpharmachemica.comrsc.org |
| Propargylcyanamide | Thiol | Hunig's base, 120 °C | 2-Thioimidazole | acs.org |
| α-Aminoketone | Potassium Thiocyanate | Acidic conditions | 2-Mercaptoimidazole | derpharmachemica.comresearchgate.net |
| 1,2-Diketone | Urotropine, NH4OAc | Microwave, solvent-free | 4,5-Disubstituted imidazole | organic-chemistry.org |
An alternative to building the imidazole ring from acyclic precursors is to functionalize a pre-existing imidazole core. This approach involves the synthesis of an imidazole ring bearing a suitable leaving group at the C-2 position, such as a halogen, which can then be displaced by a sulfur nucleophile. tandfonline.com For instance, 2-chloro or 2-bromoimidazoles can react with reagents like sodium hydrosulfide (B80085) (NaSH) or thiourea followed by hydrolysis to introduce the thiol group.
Another variation of this strategy employs imidazol-2-ones (imidazolones) as intermediates. These oxo-analogs can be converted to their corresponding thio-analogs through thionation reactions. Reagents such as phosphorus pentasulfide (P4S10) or Lawesson's reagent are commonly used to replace the carbonyl oxygen with a sulfur atom, yielding the desired imidazole-2-thiol. This method is particularly useful when the corresponding imidazol-2-one is readily accessible. The reaction of N-(2,2-dichloro-2-phenylethylidene)arenesulfonamides with 2-mercaptoimidazoles can also lead to annulated heterocyclic derivatives through nucleophilic addition and subsequent intramolecular heterocyclization. scispace.com
Direct insertion of sulfur into the C-2 position of an imidazole ring is a less common but potentially efficient strategy. tandfonline.com These methods avoid the need for pre-functionalized starting materials. One approach involves the reaction of an N-substituted imidazole with elemental sulfur at elevated temperatures. Another method may utilize a metalated imidazole intermediate, such as a 2-lithioimidazole, which is then quenched with a sulfur source like elemental sulfur or sulfur monochloride. These direct approaches are often limited by harsh reaction conditions and potential regioselectivity issues, but they offer a streamlined pathway to the target compounds. tandfonline.com
Specific Synthetic Routes Applicable to 5-(3-methoxyphenyl)-1H-imidazole-2-thiol
The synthesis of the specifically substituted target compound, this compound, can be achieved by adapting general synthetic methodologies. The presence of the 3-methoxyphenyl (B12655295) group at the C-5 position directs the choice of starting materials.
Condensation reactions are highly suitable for preparing this compound. A logical approach would be a three-component reaction involving a precursor that provides the C4-C5 bond and the 3-methoxyphenyl substituent, along with sources for the nitrogen and sulfur atoms.
For example, the reaction could start from 2-bromo-1-(3-methoxyphenyl)ethan-1-one. This α-haloketone can be condensed with thiourea in a one-pot reaction. The thiourea acts as a nucleophile, first displacing the bromide and then cyclizing to form the desired imidazole-2-thiol ring system.
Alternatively, a multi-component synthesis could be employed using 3-methoxybenzaldehyde, a 1,2-dicarbonyl compound (like glyoxal (B1671930) or benzil), and a nitrogen source (ammonium acetate) along with a sulfur source. rsc.orgrasayanjournal.co.in While this often leads to 2,4,5-triarylimidazoles, modifications can be made to introduce the thiol group. rasayanjournal.co.in For instance, synthesizing a 2,4,5-trisubstituted imidazole and then performing a functional group interconversion to install the thiol at C-2 is a possible, albeit longer, route.
The Markwald synthesis is a classic and effective method for preparing 2-mercaptoimidazoles and can be readily adapted for the synthesis of this compound. jetir.orgresearchgate.net This procedure involves the reaction of an α-amino ketone with potassium thiocyanate. derpharmachemica.com For the target compound, the required starting material would be 2-amino-1-(3-methoxyphenyl)ethan-1-one hydrochloride. This precursor, upon reaction with potassium thiocyanate in an appropriate solvent and under reflux, would undergo cyclization to yield this compound.
A modification of the Markwald synthesis involves replacing the α-amino ketone and thiocyanate with an α-amino ketone hydrochloride and an aryl isothiocyanate. nih.gov For example, 2-Amino-1-(4′-substituted phenyl)ethan-1-one hydrochloride derivatives can be reacted with 4-substituted phenyl isothiocyanate in ethanol (B145695) with triethylamine. nih.gov The mixture is refluxed, leading to the formation of 1,5-disubstituted phenyl-1H-imidazole-2-thiol derivatives. nih.gov This adapted procedure provides a route to N-substituted diaryl imidazole-2-thiols.
The table below outlines a specific application of the Markwald synthesis for related diaryl imidazole-2-thiols.
Table 2: Modified Markwald Synthesis of 1,5-Disubstituted-1H-imidazole-2-thiols nih.gov
| α-Amino Ketone Precursor | Isothiocyanate Precursor | Conditions | Product |
|---|---|---|---|
| 2-Amino-1-phenylethan-1-one HCl | 4-Methoxyphenyl (B3050149) isothiocyanate | Ethanol, Triethylamine, Reflux (2-4h) | 1-(4-methoxyphenyl)-5-phenyl-1H-imidazole-2-thiol |
| 2-Amino-1-(4-fluorophenyl)ethan-1-one HCl | 4-Methylphenyl isothiocyanate | Ethanol, Triethylamine, Reflux (2-4h) | 5-(4-fluorophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol |
| 2-Amino-1-(4-fluorophenyl)ethan-1-one HCl | 4-Methoxyphenyl isothiocyanate | Ethanol, Triethylamine, Reflux (2-4h) | 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2-thiol |
This methodology could be directly applied to synthesize an N-substituted version of the target compound by using 2-amino-1-(3-methoxyphenyl)ethan-1-one hydrochloride and a desired aryl isothiocyanate.
Application of Green Chemistry Principles in Imidazole-2-thiol Synthesis
The growing emphasis on environmental sustainability has propelled the integration of green chemistry principles into the synthesis of heterocyclic compounds, including imidazole-2-thiols. taylorfrancis.com These principles aim to develop chemical processes that are more efficient, safer, and environmentally benign by reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. taylorfrancis.comrasayanjournal.co.in Key strategies in the green synthesis of imidazole derivatives involve the use of alternative energy sources like microwave and ultrasound irradiation, the application of eco-friendly solvents and catalysts, and the design of one-pot, multi-component reactions. taylorfrancis.comderpharmachemica.com
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering a green alternative to conventional heating methods. orientjchem.org By directly coupling energy with polar molecules in the reaction mixture, microwave heating leads to a rapid and uniform temperature increase, which can significantly accelerate reaction rates, reduce reaction times, and improve product yields. orientjchem.orgnih.gov The synthesis of imidazole derivatives, including 2-thiol substituted imidazoles, has been successfully achieved using microwave-assisted protocols, which are noted for being more economic and environmentally friendly. derpharmachemica.comresearchgate.net For example, the reaction of α-amino ketones with potassium thiocyanate to produce 2-mercaptoimidazoles can be facilitated by microwave energy. derpharmachemica.comresearchgate.net This approach not only shortens the synthesis duration from hours to minutes but often results in higher yields and cleaner product profiles, thereby minimizing the need for extensive purification. nih.gov
Ultrasound-Assisted Synthesis (Sonochemistry)
The application of ultrasonic irradiation is another prominent green chemistry technique used to accelerate organic reactions. orientjchem.org This method, known as sonochemistry, utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid—to create localized hot spots with intense heat and pressure. orientjchem.org These extreme conditions enhance mass transfer and reaction rates. nih.gov Ultrasound-assisted synthesis has been effectively employed for preparing various imidazole derivatives, offering advantages such as great yields, shorter reaction periods, and mild operating conditions. nih.govmdpi.com For instance, the synthesis of substituted imidazoles has been reported with yields up to 94% in just 8 minutes under ultrasonic irradiation, a significant improvement over conventional stirring methods that required 4 hours to achieve a lower yield. nih.gov This technique is compatible with the use of green solvents and can be catalyzed by eco-friendly materials, further enhancing its green credentials. orgchemres.orgksu.edu.sa
Eco-Friendly Solvents and Catalysts
A core tenet of green chemistry is the replacement of volatile and toxic organic solvents with environmentally benign alternatives. taylorfrancis.com Water and glycerol (B35011) are examples of green solvents that have been utilized in the synthesis of benzimidazole-2-thiol derivatives. orgchemres.org Solvent-free reactions, where reactants are processed in the absence of a solvent, represent an even greener approach, leading to a clean, efficient, and economical technology. taylorfrancis.comasianpubs.org
The choice of catalyst is also critical. Green catalysts are typically non-toxic, reusable, and highly efficient. Researchers have reported the use of copper sulfate (B86663) in aqueous media for the synthesis of benzimidazole-2-thiol derivatives, highlighting an approach that uses an inexpensive and less hazardous catalyst. orgchemres.org In the synthesis of 2,4,5-trisubstituted imidazoles, novel catalysts such as PEG-SOCl and aqueous extracts from Syzygium cumini seeds have been employed, demonstrating the move towards biodegradable and readily available catalytic systems. rasayanjournal.co.inijpsr.com These catalysts can often be easily separated from the reaction mixture and reused, reducing waste and cost. ijpsr.com
Multi-Component, One-Pot Reactions
Multi-component reactions (MCRs) are highly valued in green chemistry because they combine three or more reactants in a single step to form a complex product, thereby streamlining the synthetic process. taylorfrancis.com This one-pot approach enhances atom economy, reduces solvent usage and waste generation, and simplifies work-up procedures. taylorfrancis.comasianpubs.org The synthesis of 2,4,5-trisubstituted imidazole derivatives is often achieved through a three-component cyclocondensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate. rasayanjournal.co.insciepub.com This strategy has been successfully implemented under various green conditions, including solvent-free protocols and catalysis by environmentally benign reagents, to produce high yields of the desired imidazole products efficiently. asianpubs.orgsciepub.com
The following table summarizes various green chemistry approaches applied to the synthesis of imidazole-2-thiol and related imidazole derivatives.
| Synthetic Method | Catalyst/Promoter | Solvent/Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Microwave-Assisted Synthesis | Not specified | Solvent-free or various | Reduced reaction time (minutes vs. hours), improved yields, energy efficiency. | derpharmachemica.comnih.govresearchgate.net |
| Ultrasound-Assisted Synthesis | Copper Sulfate (CuSO₄) | Aqueous media | High yields, short reaction times, simple work-up. | orgchemres.org |
| Ultrasound-Assisted Synthesis | Magnetic Nanoparticles (Fe₃O₄) | Not specified | High yields (up to 97%), catalyst easily recovered and reused. | nih.gov |
| One-Pot Multi-Component Reaction | Syzygium cumini Seed Extract | Aqueous extract, reflux | Environmentally benign, non-toxic, cost-effective, high yields. | rasayanjournal.co.in |
| One-Pot Multi-Component Reaction | PEG-SOCl | Water, room temp. or microwave | Low-cost, non-hazardous, reusable catalyst, excellent yields. | ijpsr.com |
| Solvent-Free Synthesis | Diethyl Ammonium Hydrogen Phosphate | Thermal, solvent-free | Cost-effective and reusable catalyst, short reaction times, excellent yields. | sciepub.com |
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Advanced Spectroscopic and Analytical Characterization Techniques for Imidazole 2 Thiol Compounds
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions Analysis
Without access to specific spectral and crystallographic data for 5-(3-methoxyphenyl)-1H-imidazole-2-thiol, the creation of an accurate and informative article that adheres to the strict content requirements is not feasible.
Chemical Reactivity and Derivatization Strategies of 5 3 Methoxyphenyl 1h Imidazole 2 Thiol
Thiol Group Reactivity and Its Role in Chemical Transformations
The thiol (-SH) group is the most reactive site in the molecule for a variety of chemical reactions. Its high nucleophilicity, particularly in its deprotonated thiolate (-S⁻) form, and its ability to participate in redox processes and coordinate to metal ions are central to its chemical versatility.
The sulfur atom of the thiol group is a soft nucleophile, readily reacting with various soft electrophilic centers to form stable covalent bonds. This reactivity is fundamental to the derivatization of the imidazole-2-thiol scaffold. The reaction typically proceeds via an S-alkylation or S-acylation mechanism, where the thiol, often deprotonated by a base to form the more potent thiolate anion, attacks an electrophilic carbon atom.
Common electrophiles used in these transformations include:
Alkyl halides (R-X): Reaction with alkyl halides leads to the formation of thioether derivatives.
Acyl halides (RCO-X): Acylation results in the synthesis of thioesters.
Michael acceptors: The thiol group can undergo conjugate addition to α,β-unsaturated carbonyl compounds, a reaction of significant utility in organic synthesis. thno.org
These reactions are crucial for introducing a wide array of functional groups onto the imidazole (B134444) core, thereby modifying its physicochemical properties. For instance, the reaction with maleimide-based prosthetic groups represents a key strategy for bioconjugation, forming stable thiosuccinimide bonds. thno.org
The thiol group is redox-active and can undergo oxidation under various conditions. A common transformation is the oxidation to a disulfide, forming a dimer linked by an S-S bond. This reaction can be initiated by mild oxidizing agents or even atmospheric oxygen. Further oxidation can lead to the formation of sulfinic acids (-SO₂H) and ultimately sulfonic acids (-SO₃H) under stronger oxidizing conditions.
Conversely, related imidazole derivatives can also be involved in redox processes that generate stable radical species. For example, oxidation of certain 2,5-dihydroimidazoles can lead to the formation of persistent hybrid phenoxyl–nitroxyl radicals. mdpi.com While the specific redox behavior of 5-(3-methoxyphenyl)-1H-imidazole-2-thiol would require experimental verification, the inherent capacity of the thiol group to engage in electron transfer processes is a key aspect of its reactivity.
Heterocyclic compounds containing both nitrogen and sulfur atoms, such as imidazole-2-thiols, are excellent ligands for a wide range of transition metal ions. uobabylon.edu.iqnih.gov The this compound molecule can act as a versatile ligand, coordinating to metal centers through the soft sulfur atom of the thiol group and a hard nitrogen atom from the imidazole ring. uobabylon.edu.iqnih.gov
This ability to act as a bidentate ligand allows for the formation of stable five- or six-membered chelate rings with metal ions, which enhances the stability of the resulting coordination complexes. nih.gov The coordination can occur through the exocyclic sulfur and one of the ring nitrogens. The specific coordination mode can be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands. Transition metal thiolate complexes are prevalent in bioinorganic chemistry, with cysteine's thiol group being a common coordination site in metalloproteins. wikipedia.org The study of complexes with ligands like this compound is of great interest for modeling the active sites of such metalloenzymes and for developing new materials and catalysts. uobabylon.edu.iq
| Potential Donating Atoms | Ligand Type | Typical Coordinating Metals | Resulting Complex Geometry (Examples) |
|---|---|---|---|
| Thiol (S), Imidazole (N) | Bidentate (N,S donor) | Ni(II), Cu(II), Zn(II), Cd(II), Hg(II) | Tetrahedral, Square Planar |
Nucleophilic Substitution Reactions Involving the Imidazole-2-thiol Moiety
The imidazole-2-thiol moiety, primarily through its highly nucleophilic sulfur atom, is proficient in nucleophilic substitution reactions. In these reactions, the thiol group attacks an electron-deficient atom (usually carbon) and displaces a leaving group. This is one of the most common strategies for functionalizing this class of compounds. researchgate.net
The reaction can be categorized as a nucleophilic aliphatic substitution when the substrate is an alkyl halide or a similar compound. When the substrate is an activated aromatic or heteroaromatic ring, the reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov The efficiency of these reactions is often enhanced by the use of a base to generate the thiolate anion, which is a significantly stronger nucleophile than the neutral thiol.
Alkylation and Acylation Reactions of Imidazole-2-thiol Scaffolds
Alkylation and acylation are specific and widely used classes of nucleophilic substitution reactions for derivatizing imidazole-2-thiol scaffolds. These reactions exclusively target the sulfur atom due to its superior nucleophilicity compared to the ring nitrogen atoms under most conditions, leading to S-substituted products. researchgate.netrrpharmacology.ru
S-Alkylation: This involves the reaction with various alkylating agents, such as alkyl halides (e.g., iodobutane) or phenacyl halides (e.g., 2-bromo-1-phenylethanone), in the presence of a base. nih.govmdpi.com These reactions are typically high-yielding and provide a straightforward route to a diverse library of thioethers. mdpi.com
S-Acylation: This is achieved using acylating agents like acyl chlorides or acid anhydrides to produce thioesters.
These derivatization strategies are fundamental in medicinal chemistry for modifying the parent scaffold to enhance biological activity or tune pharmacokinetic properties.
| Heterocyclic Thiol | Alkylating Agent | Base/Solvent | Product Type | Reference |
|---|---|---|---|---|
| 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | 2-bromo-1-phenylethanone | Cs₂CO₃ / Ethanol (B145695) | S-phenacyl thioether | mdpi.com |
| 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiol | 1-iodobutane | Not specified | S-butyl thioether | nih.gov |
| 4,5-dihydro-1H-imidazole-2-thiol | 1-(iodomethyl)-1,1,3,3,3-pentamethyldisiloxane | Iodine (catalyst) | S-silylmethyl thioether | researchgate.net |
Addition Reactions with Unsaturated Systems (e.g., Acetylenes, Activated Alkenes)
The nucleophilic character of the thiol group also enables it to participate in addition reactions with electron-deficient unsaturated systems. These reactions provide a powerful method for C-S bond formation and the construction of more complex molecular architectures.
Michael Addition: In the presence of a base, the thiol group can add to activated alkenes, such as α,β-unsaturated ketones, esters, or nitriles. This conjugate addition is a highly efficient process for forming new carbon-sulfur bonds.
Addition to Alkynes: Thiols can also add across the carbon-carbon triple bond of acetylenes. For instance, the base-catalyzed reaction of 4-phenyl-1H-imidazole-2-thiol with (E)-pent-2-en-4-yn-1-ones involves the participation of both the thiol and an imidazole nitrogen atom, leading to the formation of fused 5H-imidazo[2,1-b] uni.luchemrxiv.orgthiazine derivatives through a cyclization process. researchgate.net
Thiol-ene Radical Addition: Beyond ionic pathways, the thiol group can add to alkenes via a radical mechanism. The thiol-ene reaction, often initiated by light, involves the formation of a thiyl radical which then adds to an alkene, proceeding in an anti-Markovnikov fashion. researchgate.net
These addition reactions significantly broaden the synthetic utility of this compound, allowing for its incorporation into a variety of complex molecular frameworks.
Strategies for the Synthesis of Novel Imidazole-2-thiol Derivatives and Analogues
The strategic derivatization of this compound is crucial for the development of new chemical entities with tailored properties. The primary approaches involve electrophilic substitution at the sulfur and nitrogen atoms, as well as cyclization and condensation reactions to build more elaborate molecular architectures.
S-Alkylation and S-Acylation
The thiol group at the C2 position of the imidazole ring is a primary site for derivatization due to its nucleophilic nature. S-alkylation is a common and straightforward method to introduce a wide variety of substituents. This reaction typically proceeds by treating the parent thiol with an alkyl halide in the presence of a base to facilitate the formation of the thiolate anion.
A general scheme for the S-alkylation of a related 5-aryl-1H-imidazole-2-thione involves the reaction with propargyl bromide in the presence of a base like sodium methoxide (B1231860) to yield the corresponding S-propargylated derivative. nih.gov This alkyne derivative can then undergo further reactions, such as copper-catalyzed azide-alkyne cycloaddition (click chemistry), to introduce triazole moieties. nih.gov
Similarly, S-acylation can be achieved by reacting the thiol with acyl chlorides or acid anhydrides, leading to the formation of thioesters.
Table 1: Examples of S-Alkylation Reactions on Imidazole-2-thiol Scaffolds
| Starting Material | Reagent | Product | Reaction Conditions | Reference |
| 1,4,5-triphenylimidazole-2-thione | Propargyl bromide | 2-(Prop-2-yn-1-ylthio)-1,4,5-triphenyl-1H-imidazole | Sodium methoxide, methanol, reflux | nih.gov |
| 5-Aryl-1H-imidazole-2(3H)-thione | Substituted phenacyl bromide | 5-Aryl-1-(substituted)-1H-imidazole-2(3H)-thione derivatives | Fused sodium acetate (B1210297), absolute ethanol, reflux | semanticscholar.org |
This table is illustrative of general S-alkylation strategies that can be applied to this compound.
N-Alkylation
The imidazole ring possesses two nitrogen atoms that can potentially undergo alkylation. The regioselectivity of N-alkylation can be influenced by the reaction conditions, including the choice of base and solvent, as well as the nature of the substituent at the C5 position. The synthesis of N-1 arylidene amino imidazole-2-thiones has been reported, which involves the initial formation of 2-arylhydrazinecarbothioamides followed by cyclocondensation with a substituted phenacyl bromide. semanticscholar.orgnih.gov This approach introduces a substituent at the N1 position.
Synthesis of Fused Imidazoles
Another advanced strategy involves the use of the imidazole-2-thiol scaffold to construct fused heterocyclic systems. For instance, imidazo[2,1-b] nih.govrsc.orgnih.govthiadiazole derivatives can be synthesized. One approach involves the reaction of a 5-substituted-1,3,4-thiadiazol-2-amine with an α-haloketone. While not starting directly from this compound, this highlights a pathway where the imidazole-2-thiol could be a precursor to an amino-thiadiazole intermediate.
Formation of 1,3,4-Thiadiazole (B1197879) Derivatives
The synthesis of 1,3,4-thiadiazole derivatives often involves the cyclization of thiosemicarbazide (B42300) precursors. nih.gov For example, the reaction of 3-methoxyphenyl (B12655295) isothiocyanate with appropriate hydrazides yields 1-substituted-4-(3-methoxyphenyl)thiosemicarbazides, which can then be cyclized in the presence of a dehydrating agent like concentrated sulfuric acid to form the corresponding 2-amino-5-substituted-1,3,4-thiadiazoles. nih.gov While this method does not directly utilize this compound as a starting material, it demonstrates a strategy for incorporating the 3-methoxyphenyl moiety into a thiadiazole ring system, which could be considered an analogue.
A more direct approach could involve the reaction of an imidazole-2-thiol derivative with a suitable reagent to form a thiadiazole ring. For example, the reaction of a carbohydrazide (B1668358) with carbon disulfide and potassium hydroxide (B78521) can lead to a potassium carbodithioate salt, which upon reaction with a phenacyl bromide can yield a 1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one derivative. rrpharmacology.ru A similar strategy could potentially be adapted to form thiadiazole rings from the imidazole-2-thiol core.
Table 2: Synthesis of 1,3,4-Thiadiazole Derivatives with a 3-Methoxyphenyl Moiety
| Starting Materials | Reagent | Product | Reaction Conditions | Reference |
| 3-Methoxyphenyl isothiocyanate, appropriate hydrazides | Concentrated H₂SO₄ | 2-Amino-5-substituted-1,3,4-thiadiazoles | Cyclization | nih.gov |
| Methoxy cinnamic acid, phenylthiosemicarbazide derivatives | Phosphorous oxychloride | 1,3,4-Thiadiazole derivatives | - | rsc.org |
This table showcases methods for creating thiadiazoles containing the 3-methoxyphenyl group, which are structural analogues of interest.
Computational and Theoretical Investigations of 5 3 Methoxyphenyl 1h Imidazole 2 Thiol
Molecular Modeling and Docking Studies for Predictive Binding to Biological Targets
Molecular modeling and docking are powerful computational techniques used to predict the interaction between a small molecule (ligand), such as 5-(3-methoxyphenyl)-1H-imidazole-2-thiol, and a macromolecular target, typically a protein or enzyme. These studies are fundamental in rational drug design, helping to identify potential therapeutic targets and understand the structural basis of the ligand's activity. researchgate.net The process involves generating a three-dimensional model of the ligand and fitting it into the binding site of a target protein whose structure has been determined experimentally (e.g., via X-ray crystallography) or modeled computationally. nih.govphyschemres.org
For imidazole-based compounds, docking studies have been instrumental in evaluating their potential against various biological targets, including enzymes and receptors involved in cancer and diabetes. nih.govchemrevlett.comscispace.com The goal is to determine the preferred binding orientation of the ligand within the active site and to estimate the strength of the interaction. researchgate.net
A key outcome of molecular docking is the prediction of the binding affinity, which quantifies the strength of the interaction between the ligand and its target. nih.gov This is often expressed as a docking score or binding energy, typically in units of kcal/mol. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. dntb.gov.ua These scoring functions are used to rank different compounds or different binding poses of the same compound, prioritizing those with the highest predicted affinity for further investigation. researchgate.net
For this compound, docking simulations against a panel of cancer-related targets, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), can predict its inhibitory potential. scispace.comdntb.gov.ua The binding affinities help to identify which targets the compound is most likely to interact with effectively.
| Biological Target | PDB ID | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) | 2J5F | -7.9 |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 2XIR | -8.5 |
| Alpha-glucosidase | 3A4A | -7.2 |
| p38 MAP Kinase | 1A9U | -8.1 |
Beyond just predicting affinity, docking studies provide a detailed view of the ligand's conformation, or "pose," within the protein's active site. This analysis reveals the specific three-dimensional arrangement of the molecule and the key intermolecular interactions that stabilize the ligand-protein complex. researchgate.net
For this compound, these interactions would likely involve:
Hydrogen Bonds: The imidazole (B134444) ring's nitrogen atoms and the thiol group's sulfur and hydrogen atoms can act as hydrogen bond donors or acceptors, forming critical connections with amino acid residues like aspartate, glutamate, and serine in the active site. nih.govnih.gov
Hydrophobic Interactions: The methoxyphenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, and phenylalanine. frontiersin.org
Pi-Pi Stacking: The aromatic nature of the phenyl and imidazole rings allows for potential π-π stacking interactions with aromatic amino acid residues like tyrosine or phenylalanine in the binding pocket.
Understanding these specific interactions is crucial for structure-activity relationship (SAR) studies, guiding the chemical modification of the lead compound to enhance its binding affinity and selectivity. nih.gov
Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Stability
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. orientjchem.org DFT calculations are essential for understanding the intrinsic properties of this compound at an electronic level. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic characteristics. nih.gov
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more reactive and can be more easily excited, which is often correlated with higher biological activity. nih.gov Other properties, such as ionization potential, electron affinity, and chemical hardness, can also be calculated to build a comprehensive reactivity profile. nih.gov The molecular electrostatic potential (MEP) map, another DFT-derived property, visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive) and nucleophilic (negative) regions, which are crucial for predicting intermolecular interactions. researchgate.netpesquisaonline.net
| Parameter | Calculated Value |
|---|---|
| Energy of HOMO | -6.2 eV |
| Energy of LUMO | -2.1 eV |
| HOMO-LUMO Energy Gap (ΔE) | 4.1 eV |
| Ionization Potential (I) | 6.2 eV |
| Electron Affinity (A) | 2.1 eV |
| Global Hardness (η) | 2.05 eV |
Molecular Dynamics (MD) Simulations for Dynamic Behavior of Ligand-Receptor Complexes
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. researchgate.net MD simulations model the movements and interactions of atoms and molecules over time, providing a more realistic representation of the biological environment. frontiersin.org By simulating the ligand-receptor complex in a solvent (typically water) for a duration of nanoseconds, MD can assess the stability of the binding pose predicted by docking. physchemres.orgfrontiersin.org
Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand atoms. A stable RMSD over the simulation time indicates that the complex remains in a consistent conformation, suggesting a stable binding interaction. frontiersin.orgresearchgate.net Conversely, large fluctuations in RMSD might suggest an unstable interaction. nih.gov Additionally, MD simulations can reveal the flexibility of different regions of the protein upon ligand binding through Root Mean Square Fluctuation (RMSF) analysis and can be used to calculate binding free energies, which provide a more rigorous estimation of binding affinity than docking scores alone. frontiersin.orgnih.gov
Quantum-Chemical Calculations for Elucidating Molecular Properties and Interactions
Quantum-chemical calculations, including methods like Hartree-Fock (HF) and DFT, are employed to determine the fundamental geometric and electronic properties of a molecule with high accuracy. researchgate.netnih.gov These calculations provide an optimized molecular structure by determining the most stable arrangement of atoms, yielding precise information on bond lengths, bond angles, and dihedral angles. dntb.gov.uanih.gov
For this compound, these calculations can confirm the planarity of the imidazole ring and the relative orientations of the methoxyphenyl group. nih.gov The theoretical vibrational frequencies calculated can be compared with experimental data from FT-IR spectroscopy to validate the computed structure. dntb.gov.ua Furthermore, these methods are used to calculate the distribution of electronic charges on each atom, which is fundamental to understanding the molecule's polarity and its ability to engage in electrostatic interactions with biological targets. researchgate.netsemanticscholar.org
| Molecular Property | Parameter | Calculated Value |
|---|---|---|
| Bond Lengths | C=S | 1.68 Å |
| C-N (imidazole) | 1.38 Å | |
| Bond Angles | N-C-N (imidazole) | 110.5° |
| C-O-C (methoxy) | 118.2° | |
| Dihedral Angle | Phenyl-Imidazole | 45.7° |
Mechanistic Insights into the Pre Clinical Biological Activities of Imidazole 2 Thiols
Enzyme Inhibition Mechanisms of Imidazole-2-thiol Derivatives
The imidazole-2-thiol scaffold is a key pharmacophore in the design of various enzyme inhibitors. Its derivatives have demonstrated a wide spectrum of pre-clinical biological activities, largely attributable to their ability to interact with the active sites of various enzymes. The structural versatility of this heterocyclic system allows for modifications that can tune its potency and selectivity against different enzymatic targets.
Cyclooxygenase (COX-1, COX-2) Inhibition Profiles
Imidazole (B134444) derivatives have been extensively investigated as inhibitors of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade. The interest in these compounds often lies in their potential to selectively inhibit COX-2 over COX-1, which could lead to anti-inflammatory effects with fewer gastrointestinal side effects compared to non-selective NSAIDs. brieflands.com
Research into a series of 4-aryl-5-(4-(methylsulfonyl)phenyl)-2-alkylthio-1H-imidazole derivatives revealed their potency as COX inhibitors. Within this series, the 2-alkylthio compounds were generally more potent and selective than their 2-sulfonylalkyl counterparts. documentsdelivered.com Molecular modeling studies suggest that the interactions within the enzyme's active site are crucial for this activity. For instance, an extra hydrogen bond with Tyr341 in COX-2 was proposed to increase the residence time of 2-alkylthio analogs in the active site, contributing to their inhibitory effect. documentsdelivered.com
Another study on 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide derivatives also highlighted their COX inhibitory potential. One of the most active compounds against COX-2, which was unsubstituted on the phenyl rings, showed 88% inhibition at a 10 μM concentration. nih.gov This suggests that the core diarylimidazole structure is fundamental to its interaction with the COX-2 active site. The binding of acidic non-steroidal anti-inflammatory drugs often involves interactions with key residues like Arg-120, Tyr-385, and Ser-530 in the COX active site. nih.gov Computational studies on other imidazole derivatives have indicated that residues Ser530 and Tyr355 play a significant role in forming hydrogen bonds, which stabilizes the inhibitor-enzyme complex. khu.ac.ir
The structural features of the imidazole ring and its substituents dictate the binding affinity and selectivity for COX isoforms. For example, imidazo[2,1-b]thiazole (B1210989) analogs containing a methyl sulfonyl COX-2 pharmacophore have been developed as highly potent and selective COX-2 inhibitors, with IC50 values in the nanomolar range. brieflands.com
Table 1: Cyclooxygenase (COX) Inhibition by Imidazole-2-thiol Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Enzyme | Inhibition Metric | Value | Selectivity Index (COX-1/COX-2) |
| Imidazo[2,1-b]thiazole analog (6a) | COX-2 | IC50 | 0.08 µM | 313.7 |
| Imidazo[2,1-b]thiazole analogs (6a-g) | COX-2 | IC50 Range | 0.08-0.16 µM | - |
| Arylidene-5(4H)-imidazolone (4k) | COX-2 | IC50 | 0.07 µM | 186.28 |
| Arylidene-5(4H)-imidazolone (4f) | COX-2 | IC50 | 0.08 µM | 131.59 |
| 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide (Compound 1) | COX-2 | % Inhibition (10µM) | 88.5% | - |
| 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide (Compound 9) | COX-1 | % Inhibition (10µM) | 85.5% | - |
Lipoxygenase (15-LOX) Inhibition and Associated Mechanisms
Lipoxygenases (LOXs) are another family of enzymes involved in inflammation, catalyzing the dioxygenation of polyunsaturated fatty acids like arachidonic acid. nih.gov Imidazole-2-thiol derivatives have emerged as promising inhibitors of these enzymes, particularly 15-lipoxygenase (15-LOX).
A study on novel arylidene-5(4H)-imidazolone derivatives demonstrated significant inhibitory activity against 15-LOX. nih.gov Out of eighteen compounds tested, fourteen showed stronger inhibition than the reference drug, quercetin (B1663063) (IC50 = 4.79 μM), with IC50 values ranging from 2.17 to 4.75 μM. nih.gov The most potent compound in this series, 4k, exhibited an IC50 of 2.17 µM against 15-LOX. nih.gov This highlights the potential of the imidazolone (B8795221) scaffold for 15-LOX inhibition.
Similarly, a series of 3,6-diphenylimidazo[2,1-b]thiazol-5-amine derivatives were evaluated as 15-LOX inhibitors. The most active compound, bearing a 2,4,4-trimethylpentan-2-yl group, was found to be twice as potent as quercetin. nih.gov Docking studies revealed that this compound interacts effectively with the 15-LOX active site, with hydrophobic interactions playing a key role in the binding process. nih.gov The development of potent and selective 15-LOX inhibitors is an active area of research, with various heterocyclic scaffolds, including imidazoles, being explored. researchgate.netresearchgate.net
Table 2: 15-Lipoxygenase (15-LOX) Inhibition by Imidazole Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Inhibition Metric | Value | Reference Compound | Reference Value |
| Arylidene-5(4H)-imidazolone (4k) | IC50 | 2.17 µM | Quercetin | 4.79 µM |
| Arylidene-5(4H)-imidazolone (4r) | IC50 | 2.47 µM | Quercetin | 4.79 µM |
| Arylidene-5(4H)-imidazolone (4l) | IC50 | 2.69 µM | Quercetin | 4.79 µM |
| Arylidene-5(4H)-imidazolone (4p) | IC50 | 2.69 µM | Quercetin | 4.79 µM |
| 2,4,5-trisubstituted imidazole (21) | IC50 (human 15-LOX) | 17 nM (LA) | - | - |
| 2,4,5-trisubstituted imidazole (21) | IC50 (human 15-LOX) | 50 nM (AA) | - | - |
LA: Linoleic Acid, AA: Arachidonic Acid
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Potential
Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical targets in the management of neurodegenerative diseases like Alzheimer's disease. The imidazole core is an essential feature for cholinesterase inhibitory activity. rsc.orgmdpi.com
A series of benzimidazole-based thiazole (B1198619) derivatives showed moderate to good inhibitory potential against both AChE and BChE, with IC50 values ranging from 0.10 to 11.10 µM for AChE and 0.20 to 14.20 µM for BChE. mdpi.com Several of these compounds were more potent than the standard drug, Donepezil (B133215). mdpi.com Similarly, novel imidazotriazole-based thiazolidinone derivatives demonstrated significant to moderate activity against both enzymes. The most promising compound from this series had IC50 values of 6.70 µM against AChE and 7.10 µM against BChE, which were better than the reference drug donepezil (IC50 = 8.50 µM and 8.90 µM, respectively). nih.gov
The inhibitory mechanism often involves the imidazole ring, in its protonated state, interacting with key residues in the active site of the cholinesterase enzymes. rsc.org Molecular docking studies have helped to elucidate these binding interactions, paving the way for the design of more potent and selective inhibitors. nih.gov
Table 3: Cholinesterase Inhibition by Imidazole Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Enzyme | IC50 Value (µM) | Standard Drug | Standard IC50 (µM) |
| Imidazotriazole-based thiazolidinone (analog 10) | AChE | 6.70 | Donepezil | 8.50 |
| Imidazotriazole-based thiazolidinone (analog 10) | BChE | 7.10 | Donepezil | 8.90 |
| Benzimidazole-based thiazoles (Range) | AChE | 0.10 - 11.10 | Donepezil | 2.16 |
| Benzimidazole-based thiazoles (Range) | BChE | 0.20 - 14.20 | Donepezil | 4.5 |
Alpha-Glucosidase Inhibition and its Relevance to Metabolic Pathways
Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes mellitus. ijpcbs.comnih.gov Imidazole-2-thiol derivatives have shown significant potential as α-glucosidase inhibitors.
A novel series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols were synthesized and evaluated for their α-glucosidase inhibitory activity. All tested compounds were found to be excellent inhibitors, with IC50 values ranging from 0.64 µM to 343.10 µM, demonstrating significantly higher potency than the standard inhibitor acarbose (B1664774) (IC50 = 873.34 µM). nih.govresearchgate.net The most active compound in this series had an IC50 value of 0.64 ± 0.05 µM. researchgate.net Molecular docking studies indicated that these compounds fit well into the enzyme's active site. acs.org
Another study investigated 4,5-diphenylimidazole-2-thione, which exhibited a reversible, non-competitive inhibition of α-glucosidase with a Ki value of 3.5 x 10⁻⁵ M. nih.gov This indicates that the diarylimidazole-2-thione core structure is a viable scaffold for developing potent α-glucosidase inhibitors, which could be relevant for controlling postprandial hyperglycemia.
Table 4: Alpha-Glucosidase Inhibition by Imidazole-2-thiol Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Inhibition Metric | Value Range (µM) | Most Active Compound (IC50 µM) | Standard (Acarbose) IC50 (µM) |
| 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols | IC50 | 0.64 - 343.10 | 0.64 ± 0.05 | 873.34 ± 1.21 |
| 4,5-Diphenylimidazole-2-thione | Ki | 35 (0.035 mM) | - | - |
Inosine-5′-monophosphate Dehydrogenase (IMPDH) Inhibition
Inosine-5′-monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides, making it a crucial target for immunosuppressive, antiviral, and anticancer therapies. nih.govmostwiedzy.pl The enzyme exists in two isoforms, IMPDH1 and IMPDH2, with IMPDH2 being predominant in highly replicative cells like activated lymphocytes and tumor cells. nih.govnih.gov
Imidazole-containing compounds have been identified as inhibitors of IMPDH. A fragment-based screening approach against IMPDH from Mycobacterium thermoresistible identified a low-affinity phenylimidazole derivative. X-ray crystallography showed that two molecules of this fragment bound within the NAD binding pocket of the enzyme, providing a starting point for structure-based drug design. acs.org
Furthermore, optimization of a lead compound from a chemical library led to the discovery of a novel and highly potent IMPDH inhibitor, N-((4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl)-2-methyl-3-(1,2,4-thiadiazol-5-yl)-1H-indole-6-carboxamide. mostwiedzy.pl This demonstrates that the imidazole scaffold can be incorporated into highly potent inhibitors of IMPDH, which could have therapeutic applications in oncology and immunology. rsc.org
Interaction with Cytochrome P450 Enzymes
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including drugs. researchgate.net Imidazole derivatives are well-known inhibitors of various CYP isoforms, an interaction that can lead to significant drug-drug interactions. nih.gov
The mechanism of inhibition typically involves the coordination of one of the nitrogen atoms of the imidazole ring to the heme iron atom in the active site of the CYP enzyme. nih.gov This interaction prevents the enzyme from binding and metabolizing its normal substrates.
A study on five antifungal agents containing an imidazole moiety (clotrimazole, miconazole, sulconazole (B1214277), tioconazole, and ketoconazole) demonstrated nonselective but high-affinity inhibition across a range of P450s. nih.gov For example, sulconazole showed very potent inhibition of CYP2C19 (Ki = 0.008 µM) and CYP2C9 (Ki = 0.01 µM). nih.gov Miconazole and clotrimazole (B1669251) were also potent inhibitors of CYP3A4, with Ki values of 0.03 µM and 0.02 µM, respectively. nih.gov This broad inhibitory profile underscores the importance of considering potential CYP-mediated interactions when developing new imidazole-based therapeutic agents. researchgate.net
Table 5: Inhibition of Cytochrome P450 (CYP) Isoforms by Imidazole-Containing Drugs This table is interactive. You can sort and filter the data.
| Inhibitor | CYP Isoform | Ki Value (µM) |
| Sulconazole | CYP2C19 | 0.008 |
| Sulconazole | CYP2C9 | 0.01 |
| Clotrimazole | CYP3A4 | 0.02 |
| Tioconazole | CYP3A4 | 0.02 |
| Miconazole | CYP3A4 | 0.03 |
| Sulconazole | CYP2B6 | 0.04 |
| Tioconazole | CYP2C19 | 0.04 |
| Miconazole | CYP2B6 | 0.05 |
| Miconazole | CYP2C19 | 0.05 |
| Sulconazole | CYP1A2 | 0.4 |
| Tioconazole | CYP1A2 | 0.4 |
| Tioconazole | CYP2E1 | 0.4 |
| Sulconazole | CYP2D6 | 0.4 |
| Miconazole | CYP2D6 | 0.7 |
Based on a comprehensive review of available scientific literature, there is currently insufficient specific data on the compound 5-(3-methoxyphenyl)-1H-imidazole-2-thiol to generate the detailed article as requested in the provided outline.
The search for pre-clinical in vitro studies detailing this specific compound's effects on apoptosis induction, inhibition of cancer proliferation pathways, targeting of Aurora A or EGFR kinases, and its specific antibacterial or antifungal mechanisms of action did not yield focused research findings.
Scientific literature often discusses imidazole-2-thiol derivatives as a broad class of compounds with diverse biological activities. However, the biological effects, such as the ability to induce apoptosis or inhibit specific kinases, are highly dependent on the complete and exact structure of the molecule, including the precise substitution patterns on the aryl rings. Information available for other related imidazole compounds, such as those with different substitution patterns (e.g., 4-methoxyphenyl) or additional functional groups, cannot be accurately extrapolated to this compound.
Therefore, to maintain scientific accuracy and strictly adhere to the user's instructions of focusing solely on this compound, it is not possible to provide the requested detailed mechanistic insights and data tables for the specified subsections. Further experimental research focused specifically on this compound is required to elucidate its biological activities.
Antioxidant Mechanisms, Including Free Radical Scavenging
The antioxidant potential of heterocyclic compounds, including those with imidazole and thiol moieties, is a significant area of research. nih.gov Oxidative stress, resulting from an imbalance between the production of free radicals and the body's ability to counteract them, is implicated in numerous diseases. nih.gov The antioxidant or free radical scavenging activity of compounds like this compound can be attributed to several structural features.
The thiol (-SH) group is a well-known antioxidant pharmacophore. It can donate a hydrogen atom to neutralize free radicals, thereby terminating the radical chain reactions that cause cellular damage. Similarly, phenolic compounds are potent antioxidants. nih.gov The 3-methoxy group on the phenyl ring of the target compound could potentially undergo metabolic demethylation to a hydroxyl group, creating a phenolic structure that enhances its radical scavenging capacity. mdpi.com
The primary mechanisms by which such compounds exert their antioxidant effects include:
Hydrogen Atom Transfer (HAT): The thiol or resulting phenolic hydroxyl group can donate a hydrogen atom to a free radical (R•), neutralizing it and forming a more stable radical on the antioxidant molecule itself. nih.govmdpi.com
Electron Transfer (ET): The compound can donate an electron to a radical, converting it into an anion, which is then typically protonated by the solvent. mdpi.com
Studies on various heterocyclic thiols, such as 1,3,4-oxadiazole-2-thiol (B52307) and 1,2,4-triazole-3-thiol derivatives, have demonstrated significant free radical scavenging activity in assays like the DPPH (1,1-diphenyl-2-picryl-hydrazyl) method. researchgate.net For instance, certain 1,2,4-triazole-3-thiol derivatives have shown potent antioxidant activity, with some compounds exhibiting higher efficacy than the standard, Ascorbic acid. researchgate.net The conjugation within the imidazole ring system can also play a role in stabilizing the resulting radical after hydrogen or electron donation, further contributing to its antioxidant potential. nih.gov
| Compound Class | Assay | Key Findings | Reference |
|---|---|---|---|
| Imidazole-derived Phenolic Compounds | DPPH, AOC, ARC, Folin assays | Capable of exhibiting antioxidant activity via hydrogen atom transfer, exceeding the activity of some natural polyphenols. nih.gov | nih.gov |
| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives | DPPH | Some derivatives showed potent free radical scavenging activity, with one compound having an IC50 value of 5.84 μg/ml, superior to Ascorbic acid. researchgate.net | researchgate.net |
| Methoxy-containing Thiosemicarbazone-triazole Hybrids | FRAP, TEAC, DPPH, ORAC | All tested hybrid compounds demonstrated free radical scavenging abilities across multiple assays. nih.gov | nih.gov |
Anti-inflammatory Pathways and Targets
Inflammation is a complex biological response implicated in various diseases. The anti-inflammatory activity of imidazole derivatives has been widely reported. sciencescholar.us The mechanisms often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). nih.gov These enzymes are responsible for converting arachidonic acid into pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov
Derivatives of 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiol have demonstrated anti-inflammatory activity. nih.gov The therapeutic approach of dual COX-2/LOX inhibition is considered advantageous as it can offer better efficacy and an improved safety profile compared to targeting either pathway alone. nih.gov By inhibiting COX-2, these compounds reduce the synthesis of prostaglandins involved in pain and inflammation, while LOX inhibition decreases the production of leukotrienes.
Beyond enzyme inhibition, other anti-inflammatory mechanisms for related heterocyclic compounds include:
Suppression of Inflammatory Cytokines: Activated macrophages are a significant source of pro-inflammatory cytokines. Some compounds have been shown to suppress the production of these cytokines. nih.gov
Inhibition of Monocyte-to-Macrophage Differentiation: Monocyte recruitment and their subsequent differentiation into macrophages are early and critical events in the inflammatory response. nih.gov Interfering with this process can be an effective anti-inflammatory strategy. nih.gov
Induction of Macrophage Apoptosis: Promoting the programmed cell death of activated macrophages can help resolve inflammation. nih.gov
Molecular docking studies on novel imidazole-5(4H)-one analogs have been used to predict their binding interactions with the active sites of COX-1 and COX-2, supporting their potential as anti-inflammatory agents. sciencescholar.us
| Compound Class | Molecular Target/Assay | Key Findings | Reference |
|---|---|---|---|
| Pyrazolyl Thiazolones | COX-2 and 15-LOX Inhibition | Exhibited potent COX-2 inhibition (IC50 values of 0.09–0.14 µM) and significant 15-LOX inhibition (IC50s 1.96 to 3.52 µM). nih.gov | nih.gov |
| Imidazole-5(4H)-one Derivatives | Carrageenan-induced paw edema | Some derivatives displayed more potent anti-inflammatory activity than the reference drug diclofenac. sciencescholar.us | sciencescholar.us |
| 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiol Derivatives | In vivo anti-inflammatory models | A number of the synthesized S-alkylated derivatives were found to exhibit anti-inflammatory activity. nih.gov | nih.gov |
Antiviral and Anti-HIV Activity Investigations
The imidazole core is a constituent of many compounds with demonstrated antiviral properties. researchgate.netnih.gov Imidazole derivatives have been investigated for activity against a range of viruses, including Human Immunodeficiency Virus (HIV), influenza virus, and hepatitis viruses. nih.govnih.gov
In the context of anti-HIV research, imidazole-containing compounds have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Reverse transcriptase is a crucial viral enzyme that converts the HIV RNA genome into DNA, a necessary step for viral replication. NNRTIs bind to an allosteric site on the enzyme, inducing a conformational change that inactivates it. While some fused imidazothiazole derivatives have been explored as potent NNRTIs, structural modifications, such as replacing a benzene (B151609) ring with a larger naphthyl moiety, have been shown to negatively affect this activity, highlighting the specific structural requirements for enzyme binding. nih.gov
Derivatives of the related 1,2,3-triazole scaffold have also been shown to possess potential anti-HIV-1 activity by inhibiting various viral enzymes, including reverse transcriptase, integrase, and protease. nih.gov This suggests that small heterocyclic scaffolds are valuable starting points for the development of new antiviral agents. nih.gov The broad applicability of these core structures indicates that a compound like this compound could be investigated for similar activities.
| Compound Class | Virus/Target | Mechanism/Activity | Reference |
|---|---|---|---|
| Thiazolobenzimidazole Derivatives | HIV-1 | Potent non-nucleoside HIV-1 reverse transcriptase inhibitors. nih.gov | nih.gov |
| Imidazole-amide Conjugates | HIV-1 | Demonstrated potent antiviral activity (EC50 < 1 nM) against a wide range of NNRTI-resistant viruses. nih.gov | nih.gov |
| 1,2,3-Triazole Hybrids | HIV-1 | Potential to inhibit various HIV-1 enzymes such as reverse transcriptase, integrase, and protease. nih.gov | nih.gov |
Role in Neurodegenerative Disease Research (e.g., Anti-Alzheimer's Potential)
Neurodegenerative diseases like Alzheimer's disease (AD) are multifactorial, involving multiple pathogenic mechanisms such as cholinergic dysfunction, amyloid-beta (Aβ) aggregation, and oxidative stress. mdpi.commdpi.com This complexity has driven the development of multi-target-directed ligands (MTDLs), and the imidazole scaffold has proven to be a versatile framework for designing such agents. mdpi.comresearchgate.net
A key strategy in symptomatic AD treatment is the inhibition of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. researchgate.netnih.gov Benzimidazole (B57391) derivatives have been synthesized that show excellent inhibitory activity against both AChE and BChE. researchgate.net
Other potential mechanisms for imidazole-based compounds in neurodegenerative disease research include:
Modulation of Imidazoline I2 Receptors: These receptors are altered in neurodegenerative diseases, and their modulation has been identified as a potential therapeutic strategy. news-medical.netnih.gov Novel imidazole-linked heterocycles have been developed as I2 receptor ligands, and in a mouse model of AD, a representative compound ameliorated cognitive impairment and reduced neuroinflammation. nih.gov
Inhibition of Aβ Aggregation: The aggregation of Aβ peptides into plaques is a hallmark of AD. mdpi.com Some carbazole-based thiourea (B124793) derivatives have shown the ability to inhibit the self-mediated aggregation of Aβ. nih.gov
Inhibition of Monoamine Oxidase B (MAO-B): This enzyme is involved in the degradation of neurotransmitters and its inhibition is a target in neurodegenerative disease. Benzimidazole derivatives have been developed as reversible and competitive hMAO-B inhibitors. nih.gov
| Compound Class | Target/Model | Activity/Finding | Reference |
|---|---|---|---|
| Benzimidazole Carboxylate Derivative | AChE & BChE | Showed excellent inhibitory activity with IC50 values of 5.12 µM (AChE) and 8.63 µM (BChE). researchgate.net | researchgate.net |
| Imidazole-linked Heterocycles | Imidazoline I2 Receptors | Acted as ligands for I2-IRs; a lead compound ameliorated cognitive impairment in a 5xFAD mouse model of AD. nih.gov | nih.gov |
| Quercetin-1,2,3-triazole Hybrids | BChE | One hybrid compound was a potent competitive inhibitor of eqBuChE with an IC50 of 11.2 μM. mdpi.com | mdpi.com |
Antidiabetic Activity and Associated Molecular Targets
Diabetes mellitus is a metabolic disorder characterized by hyperglycemia. nih.gov Heterocyclic scaffolds, including imidazole, form the basis of many antidiabetic therapies. nih.gov Research into new antidiabetic agents focuses on various molecular targets that regulate glucose homeostasis. nih.govresearchgate.net
One of the key targets for managing postprandial hyperglycemia is the enzyme α-glucosidase . This intestinal enzyme is responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of α-glucosidase delays carbohydrate digestion and absorption, thereby lowering the rise in blood glucose after a meal. A novel series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols were synthesized and found to be potent inhibitors of α-glucosidase, with many compounds showing significantly greater inhibitory activity than the standard drug, acarbose. nih.gov For example, one derivative (7i) displayed an IC50 value of 0.64 µM, compared to 873.34 µM for acarbose. nih.gov Molecular docking studies supported these findings by showing key interactions with the enzyme's active site. nih.gov
Other molecular targets for which heterocyclic compounds have been investigated for antidiabetic activity include:
Dipeptidyl Peptidase-4 (DPP-4): An enzyme that inactivates incretin (B1656795) hormones, which stimulate insulin (B600854) secretion. nih.govresearchgate.net
Protein Tyrosine Phosphatase 1B (PTP1B): A negative regulator of insulin signaling pathways. nih.govresearchgate.net
Sodium-Glucose Co-transporter-2 (SGLT2): A transporter responsible for glucose reabsorption in the kidneys. nih.govresearchgate.net
| Compound | Structure | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 7i | 5-((4-hydroxy-3-methoxybenzylidene)amino)-1H-benzo[d]imidazole-2-thiol | 0.64 ± 0.05 | nih.gov |
| Compound 7d | 5-((2,4-dichlorobenzylidene)amino)-1H-benzo[d]imidazole-2-thiol | 5.34 ± 0.16 | nih.gov |
| Compound 7f | 5-((4-(dimethylamino)benzylidene)amino)-1H-benzo[d]imidazole-2-thiol | 6.46 ± 0.30 | nih.gov |
| Acarbose (Standard) | - | 873.34 ± 1.21 | nih.gov |
Antiparasitic and Antimalarial Investigations
Heterocyclic compounds are a rich source of antiparasitic and antimalarial agents. Thiosemicarbazones, which are structurally related to the thiol group in the target compound, have been reported to possess antimalarial effects. nih.gov The imidazole ring is also a key feature in some antiparasitic drugs. The exploration of imidazole-2-thiol derivatives for such activities is a logical extension of existing research. However, specific mechanistic studies focusing on this compound for antiparasitic or antimalarial activity are not extensively detailed in the current literature, representing an area for future investigation. The general mechanisms for related compounds often involve the inhibition of essential parasite-specific enzymes or pathways, leading to the disruption of parasite growth and replication.
Antitubercular Activity Profiles
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of new antitubercular agents. unav.edu Imidazole-containing derivatives are a highly promising class of compounds in this field. researchgate.net Notably, the approved drug for multidrug-resistant TB, delamanid, is a nitroimidazole derivative, which underscores the potential of this scaffold. researchgate.net
The mechanisms of action for antitubercular imidazoles can be varied. For nitroimidazoles, activation by a bacterial nitroreductase is often required to produce reactive nitrogen species that are toxic to the bacterium. However, other imidazole derivatives may act on different targets. For instance, resistant mutants to phenoxy alkyl benzimidazoles (PABs) have shown mutations in qcrB, a component of the cytochrome bc1 oxidase in the electron transport chain, suggesting this is a likely target. nih.gov Other studies on N-oxide-containing compounds suggest that they may block the process of translation. unav.edu
Numerous imidazole and benzimidazole derivatives have been synthesized and tested against Mtb, with some showing potent activity. researchgate.netnih.govnih.gov For example, certain N-oxide containing compounds have demonstrated MIC90 values as low as 1.10 µM against actively replicating Mtb. unav.edu Similarly, some 1,3,4-oxadiazole-2-thiol derivatives showed significant activity, with MIC values of 0.8 µg/ml against the H37Rv strain of Mtb. jksus.org These findings indicate that the imidazole-2-thiol structure, as seen in this compound, represents a viable starting point for the development of novel antitubercular agents.
| Compound Class | Strain | Activity (MIC) | Reference |
|---|---|---|---|
| N-oxide Benzofuroxan Derivative (Compound 8) | Mtb (active) | 1.10 µM (MIC90) | unav.edu |
| N-oxide Benzofuroxan Derivative (Compound 8) | Mtb (non-replicating) | 6.62 µM (MIC90) | unav.edu |
| 5-(4-{(E)-[(2-nitrophenyl) methylidene] amino} phenyl)-1,3,4-oxadiazole-2-thiol | Mtb (H37Rv) | 0.8 µg/ml | jksus.org |
| Quinoxaline Derivative (Compound 25) | Mtb | 5.2 µM (MIC90) | unav.edu |
Structure Activity Relationship Sar Analysis of Imidazole 2 Thiols
Influence of Substituents on the Imidazole (B134444) Ring on Biological Efficacy (e.g., 3-methoxyphenyl (B12655295) group at C5)
The substitution pattern on the aryl ring at the C5 position of imidazole-2-thiols is a key determinant of their biological efficacy and target specificity. The electronic properties and position of substituents on this phenyl ring can dramatically alter the compound's activity.
For instance, in a series of 4,5-diaryl-1H-imidazole-2(3H)-thiones evaluated as 15-lipoxygenase (15-LOX) inhibitors, the nature of the substituent on the phenyl ring had a profound impact. The study indicated that the inhibitory potency was largely dependent on the substituent, with an activity order of Cl, F > H > CH₃O. This suggests that for 15-LOX inhibition, electron-withdrawing groups on the aryl moiety are preferred over electron-donating groups like a methoxy group.
Conversely, studies on different biological targets show a contrasting preference. In a series of 2-(aryl)-4,5-diphenyl-1H-imidazoles, the compound 2-(3-methoxyphenyl)-4,5-diphenyl-1H-imidazole was evaluated for its activity as a xanthine oxidase (XO) inhibitor and its antiproliferative effects. While this compound is not a 2-thiol, the data on the 3-methoxyphenyl substituent is highly relevant. In this context, the presence of the methoxy group was compatible with significant biological activity. For example, the related 2-(3,4,5-trimethoxyphenyl) benzimidazole (B57391) derivatives have shown potent anticancer activity, suggesting that methoxy groups can be beneficial for this therapeutic target. nih.gov
Furthermore, the position of the substituent is crucial. A study on 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones as anticancer agents found that a derivative with a 4-methoxyphenyl (B3050149) group at the C5 position was the most potent cytotoxic compound against multiple tumor cell lines. This highlights that the biological effect of a methoxy substituent is not only target-dependent but also influenced by its position on the phenyl ring (e.g., meta vs. para).
The following table summarizes the antiproliferative activity of various substituted imidazole derivatives, illustrating the influence of the aryl substituents.
| Compound ID | C2-Substituent | C4-Substituent | C5-Substituent | Cell Line | GI₅₀ (µg/mL) |
| 2 | 4-chlorophenyl | phenyl | phenyl | U251 (Glioblastoma) | 2.7 |
| 5 | 3-methoxyphenyl | phenyl | phenyl | U251 (Glioblastoma) | 3.4 |
| 10 | 3-nitrophenyl | phenyl | phenyl | U251 (Glioblastoma) | 1.8 |
| 11 | 4-nitrophenyl | phenyl | phenyl | U251 (Glioblastoma) | 1.9 |
Data sourced from studies on 2,4,5-trisubstituted imidazole derivatives as potential antiproliferative agents. mdpi.com
Critical Role of the Thiol Group in Bioactivity and Enzyme Binding
The thiol (-SH) group at the C2 position of the imidazole ring is a critical functional group for the bioactivity of many derivatives. This group can exist in tautomeric equilibrium with the thione (=S) form, which influences its hydrogen-bonding capacity and ability to coordinate with metals. Its presence is often essential for enzyme inhibition.
A pivotal study on 4,5-diaryl-1H-imidazole-2(3H)-thione derivatives as 15-LOX inhibitors demonstrated the indispensability of the free thiol group. Methylation of the SH group, converting it to a methylthio (-SCH₃) group, resulted in a dramatic decrease in both 15-LOX inhibition and radical scavenging activity. The methylated compound was found to be inactive, with an IC₅₀ value greater than 250 μM. Docking studies further supported this finding, revealing that the SH group is properly oriented towards the iron core of the 15-LOX active site. This suggests that the thiol group may act as an iron-chelating agent, which is a plausible mechanism for enzyme inhibition in this class of compounds.
The nucleophilicity of the thiol group, particularly in its deprotonated thiolate form, allows it to participate in a wide range of chemical reactions, including forming covalent bonds or strong interactions with enzyme active sites. Biological thiol-dependent enzymes often have their activity modulated by modification of the thiol moiety. The reactivity of the thiol group makes it a key pharmacophore in the design of enzyme inhibitors.
Impact of Nitrogen Atom Substitutions on the Pharmacological Profile
Substitution at the nitrogen atoms of the imidazole ring is a common strategy to modify the pharmacological profile, including potency, selectivity, and pharmacokinetic properties like solubility and bioavailability.
Studies have shown that N-alkylation of the imidazole ring can lead to enhanced antibacterial activity. The effectiveness of 1-alkylimidazole derivatives was found to increase as the number of carbons in the alkyl chain increased up to nine. This indicates that modulating the lipophilicity via N-alkylation can significantly impact antibacterial potency.
In the context of anticancer activity, N-substitution has been explored to create hybrid molecules with improved properties. For example, N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides have been synthesized and evaluated as potent cytotoxic agents. nih.gov Specifically, the compound N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide showed excellent cytotoxicity against A549 lung cancer cells with an IC₅₀ of 0.15 µM. nih.gov This demonstrates that large, substituted aryl groups on the imidazole nitrogen can be well-accommodated and can contribute significantly to the molecule's bioactivity.
The position of the methoxyphenyl group also plays a role. While the primary subject is the C5-substituted isomer, the N1-substituted compound, 1-(3-Methoxyphenyl)-5-phenyl-1H-imidazole-2-thiol, has also been synthesized. Comparing the properties of these isomers is crucial for a complete SAR understanding, as moving the substituent from a carbon to a nitrogen atom can alter the molecule's three-dimensional shape, electronic distribution, and ability to form hydrogen bonds, thereby affecting its interaction with biological targets.
Comparative SAR Studies Across Diverse Imidazole-2-thiol Derivatives
Comparative analysis of various imidazole-2-thiol derivatives reveals key trends in their structure-activity relationships across different biological targets. By comparing substitutions at different positions on the imidazole core, a clearer picture of the requirements for activity emerges.
In the pursuit of α-glucosidase inhibitors for anti-diabetic applications, a series of 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols were synthesized and evaluated. This study provides a rich source of comparative data. The parent compound with an unsubstituted benzylideneamino group (7a) showed an IC₅₀ of 11.84 µM. Introducing different substituents on the aryl ring led to a wide range of activities, as shown in the table below.
| Compound ID | Arylideneamino Substituent | α-Glucosidase Inhibition IC₅₀ (µM) |
| 7a | Phenyl | 11.84 ± 0.26 |
| 7c | 4-Hydroxyphenyl | 9.84 ± 0.08 |
| 7d | 4-Nitrophenyl | 5.34 ± 0.16 |
| 7f | 3-Hydroxyphenyl | 6.46 ± 0.30 |
| 7i | 3-Hydroxy-4-methoxyphenyl | 0.64 ± 0.05 |
| Acarbose (B1664774) | (Standard) | 873.34 ± 1.21 |
Data from a study on benzimidazole-2-thiol derivatives as α-glucosidase inhibitors. nih.gov
Electronic Effects : The presence of the electron-withdrawing nitro group at the para-position (7d) significantly enhanced potency compared to the unsubstituted analog (7a).
Hydroxyl Groups : Hydroxyl groups were generally favorable for activity. The 4-hydroxy derivative (7c) was slightly more potent than the parent compound. A 3-hydroxy group (7f) provided even better activity.
Combination of Substituents : The most active compound in the series (7i) featured a combination of a 3-hydroxy and a 4-methoxy group. This synergistic effect highlights the importance of the substitution pattern in optimizing interactions with the enzyme's active site.
These comparative studies underscore that there is no single "best" substituent; rather, the optimal substitution pattern is highly dependent on the specific biological target. Electron-withdrawing groups may be favorable for one target (e.g., 15-LOX), while a combination of electron-donating and hydrogen-bonding groups may be optimal for another (e.g., α-glucosidase).
Future Research Directions and Translational Potential of Imidazole 2 Thiol Compounds
Rational Design and Synthesis of Novel Imidazole-2-thiol Scaffolds with Enhanced Bioactivity
The foundation of developing more potent and selective therapeutic agents lies in the rational design and synthesis of novel molecular scaffolds. For imidazole-2-thiol compounds, future research will heavily rely on iterative cycles of design, synthesis, and biological evaluation, guided by an ever-deepening understanding of their structure-activity relationships (SAR).
Synthetic strategies will also play a crucial role. Established methods like the Markwald synthesis provide a reliable route to 2-mercaptoimidazoles from α-amino ketones and potassium thiocyanate (B1210189). Modern synthetic approaches, including microwave-assisted and metal-catalyzed reactions, can accelerate the creation of diverse libraries of imidazole-2-thiol derivatives. mdpi.com These advanced synthetic methodologies will enable the efficient preparation of structurally complex and novel scaffolds that are not easily accessible through traditional techniques. The goal is to generate a wide range of analogs for biological screening, thereby increasing the probability of identifying lead compounds with enhanced potency and improved pharmacokinetic properties.
Advanced Computational and Experimental Approaches for Target Specificity and Selectivity
Achieving target specificity and selectivity is a paramount challenge in drug discovery, as off-target effects can lead to undesirable side effects. The integration of advanced computational and experimental techniques is poised to revolutionize the development of highly selective imidazole-2-thiol-based therapeutics.
In silico methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for predicting and understanding the interactions between a ligand and its biological target at the molecular level. mdpi.com Molecular docking studies can help identify potential binding modes of imidazole-2-thiol derivatives within the active site of a target protein, providing insights into the key interactions that govern binding affinity. For example, docking studies of imidazole (B134444) derivatives with cyclooxygenase-2 (COX-2) have revealed binding energies ranging from -6.928 to -7.244 kJ/mol for promising compounds. mdpi.com
MD simulations further refine these findings by providing a dynamic view of the ligand-protein complex, assessing its stability and conformational changes over time. mdpi.com These computational approaches can guide the rational design of new derivatives with improved target specificity by predicting how structural modifications will affect binding. Furthermore, computational tools for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are invaluable for the early-stage filtering of compounds with unfavorable pharmacokinetic profiles, saving time and resources. researchgate.net
These computational predictions must be validated through rigorous experimental approaches. High-throughput screening (HTS) can rapidly assess the biological activity of large libraries of synthesized compounds against a panel of targets. The iterative feedback loop between computational modeling and experimental validation is a powerful strategy for accelerating the optimization of lead compounds. nih.gov This hybrid approach allows for a more efficient exploration of the vast chemical space, ultimately leading to the identification of imidazole-2-thiol derivatives with superior target specificity and selectivity.
Exploration of Synergistic Effects with Established Therapeutic Agents
Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly in the fields of oncology and infectious diseases. This approach can lead to enhanced efficacy, reduced toxicity, and a lower likelihood of developing drug resistance. A promising avenue for future research is the exploration of synergistic effects between imidazole-2-thiol compounds and established therapeutic agents.
The diverse biological activities of imidazole derivatives, including anticancer and antimicrobial properties, make them attractive candidates for combination studies. mdpi.comniscpr.res.in For instance, an imidazole-2-thiol derivative that inhibits a specific enzyme involved in cancer cell proliferation could be combined with a traditional cytotoxic agent. The rationale is that the two agents, acting through different mechanisms, could produce a synergistic effect, leading to a greater therapeutic outcome than either drug alone. In the context of infectious diseases, combining an imidazole-2-thiol compound with an existing antibiotic could potentially overcome resistance mechanisms or broaden the spectrum of activity.
Future studies should systematically screen for synergistic interactions between 5-(3-methoxyphenyl)-1H-imidazole-2-thiol and its analogs with a wide range of approved drugs. This could involve in vitro checkerboard assays to quantify the degree of synergy, followed by in vivo studies in relevant disease models to validate the findings. Identifying synergistic combinations would not only enhance the therapeutic potential of imidazole-2-thiol compounds but also offer new treatment strategies for challenging diseases.
Expanding the Spectrum of Enzyme Target Inhibition Studies
The biological activity of many therapeutic agents is mediated through the inhibition of specific enzymes. Imidazole-2-thiol derivatives have already demonstrated inhibitory activity against a range of enzymes, highlighting their potential as a versatile scaffold for developing enzyme inhibitors. Future research should focus on expanding the spectrum of enzyme targets for these compounds.
To date, imidazole-2-thiol and related compounds have been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2), 15-lipoxygenase (15-LOX), α-glucosidase, sirtuins, and topoisomerase II. researchgate.netmdpi.comscialert.netnih.gov This diverse range of targets underscores the broad therapeutic potential of this chemical class, spanning from anti-inflammatory to antidiabetic and anticancer applications.
A systematic approach to expanding the target spectrum would involve screening libraries of imidazole-2-thiol derivatives against large panels of enzymes, particularly those implicated in diseases with high unmet medical needs. This could uncover novel and unexpected inhibitory activities. Once a new enzyme target is identified, detailed kinetic studies should be performed to characterize the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information is crucial for understanding how the compound interacts with the enzyme and for guiding further optimization of its inhibitory potency.
The following table summarizes the reported enzyme inhibitory activities of some imidazole-2-thiol derivatives:
| Compound Class | Target Enzyme | IC50 Value | Reference |
| Imidazolidin-5(4H)-ones | COX-2 | -11.569 kcal/mol (docking score) | scialert.net |
| 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols | α-Glucosidase | 0.64 ± 0.05 µM to 343.10 ± 1.62 µM | mdpi.comresearchgate.net |
| Imidazole derivatives | Sirtuins | Not specified | researchgate.net |
| Imidazole-2-thiones | Topoisomerase II | Not specified | nih.gov |
| Imidazole-based 1,2,3-triazoles | Carbonic Anhydrase II | 0.025 ± 0.001 µM |
In-depth Investigations into Molecular Mechanisms of Action
A thorough understanding of the molecular mechanisms of action is fundamental for the rational development of any therapeutic agent. While the enzyme inhibitory activities of imidazole-2-thiol compounds provide some insight into their mechanisms, a deeper investigation into the downstream cellular events is warranted.
Preliminary studies on related imidazole derivatives have suggested several potential mechanisms of action at the cellular level. These include the impairment of redox balance, which can lead to oxidative stress and subsequent cell death, and the disruption of mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. Furthermore, some imidazole compounds have been shown to induce apoptosis and cause cell cycle arrest, fundamental processes in controlling cell proliferation. nih.gov
Future research should aim to elucidate the precise molecular pathways through which this compound and its analogs exert their biological effects. This would involve a combination of molecular and cellular biology techniques. For example, gene and protein expression profiling could identify the key cellular pathways modulated by these compounds. Further studies could then focus on specific signaling molecules within these pathways to pinpoint the direct molecular targets. Understanding these intricate molecular mechanisms will not only provide a stronger scientific basis for the therapeutic application of imidazole-2-thiol compounds but also aid in the identification of biomarkers for predicting treatment response and for patient stratification in future clinical trials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(3-methoxyphenyl)-1H-imidazole-2-thiol, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting this compound with electrophiles like 2-chloro-N-(thiazol-2-yl)acetamide in the presence of potassium carbonate (K₂CO₃) under reflux conditions (Method D) yields derivatives with high purity . Optimization includes adjusting molar ratios, reaction time (monitored by TLC), and temperature. Recrystallization from ethanol or methanol improves purity .
Q. What spectroscopic techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies substituent positions and confirms regioselectivity. Infrared (IR) spectroscopy verifies functional groups (e.g., C-S stretching at ~600–700 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight. Elemental analysis (C, H, N, S) validates stoichiometry, while HPLC monitors purity (>95%) .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence the compound’s electronic properties and reactivity?
- Methodological Answer : Electron-donating groups (e.g., methoxy) enhance resonance stabilization of the imidazole-thiol system, altering redox potentials and nucleophilicity. Comparative studies using cyclic voltammetry or DFT calculations reveal substituent effects on HOMO-LUMO gaps. For example, fluorophenyl derivatives exhibit higher electrophilicity due to inductive effects, impacting reaction pathways in heterocyclic coupling .
Q. What strategies are used to resolve contradictions in crystallographic data for imidazole derivatives?
- Methodological Answer : Discrepancies in unit cell parameters or hydrogen bonding networks are addressed using SHELX software (e.g., SHELXL for refinement). For example, high-resolution X-ray diffraction data (≤1.0 Å) combined with graph-set analysis (Etter’s formalism) resolves ambiguities in hydrogen-bonding patterns. Twinning or disorder is corrected via iterative refinement and validation tools like PLATON .
Q. How can molecular docking studies predict the biological activity of this compound?
- Methodological Answer : Docking simulations (AutoDock Vina, Glide) model interactions with target proteins (e.g., cyclooxygenase COX-1/2). The thiol group and methoxyphenyl moiety form hydrogen bonds with active-site residues (e.g., Arg120 in COX-2). Binding affinities (ΔG values) correlate with in vitro IC₅₀ data, guiding SAR for anti-inflammatory or antimicrobial applications .
Q. What experimental approaches analyze hydrogen bonding’s role in crystal packing and solubility?
- Methodological Answer : Single-crystal X-ray diffraction identifies intermolecular interactions (e.g., S–H⋯N or O–H⋯S bonds). Thermogravimetric analysis (TGA) links packing efficiency to thermal stability. Solubility studies in polar solvents (DMSO, ethanol) correlate with hydrogen-bond acceptor/donor capacity, validated via Hansen solubility parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
